molecular formula C14H8ClNO2 B1465288 2-Chloro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-61-4

2-Chloro-4-(4-formylphenoxy)benzonitrile

Cat. No. B1465288
CAS RN: 676494-61-4
M. Wt: 257.67 g/mol
InChI Key: NMBKVJGPCNWWMW-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-formylphenoxy)benzonitrile” is a chemical compound with the CAS No. 1162684-07-2 . It is used in laboratory chemicals and synthesis of substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(4-formylphenoxy)benzonitrile” include aspects such as its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Photocatalysis and Water Purification

Research on photocatalysis has shown the utility of related compounds in the purification of water. Matthews (1990) studied the oxidation of various organic compounds, including chlorophenols, in water suspensions of TiO2 under near-UV light, highlighting the potential of similar compounds in environmental remediation and water treatment (Matthews, 1990).

Synthesis and Characterization of Novel Derivatives

Ağırtaş et al. (2013) synthesized new phthalocyanine complexes with substituted phthalonitrile derivatives. These derivatives, including compounds similar to 2-Chloro-4-(4-formylphenoxy)benzonitrile, were characterized for their solubility, aggregation behavior, and electronic properties, indicating their potential in various chemical applications (Ağırtaş et al., 2013).

Photodynamic Therapy for Cancer

Hu et al. (1998) explored benzyl-substituted phthalonitriles, similar in structure to 2-Chloro-4-(4-formylphenoxy)benzonitrile, for their efficacy as sensitizers in photodynamic therapy (PDT) for cancer. These studies contribute to understanding the medical applications of phthalonitrile derivatives in oncology (Hu et al., 1998).

Reactions with Environmental Implications

Chen et al. (2019) investigated the reactivity of phenolic compounds, including chlorophenols, with Ferrate(VI) in water. The study provided insights into reaction mechanisms that are potentially relevant for environmental processes involving compounds like 2-Chloro-4-(4-formylphenoxy)benzonitrile (Chen et al., 2019).

Assay Development for Poisoning Diagnosis

Flanagan and Ruprah (1989) developed a high-performance liquid chromatographic assay for chlorophenoxy and benzonitrile herbicides to aid in the diagnosis of acute poisoning. This research is indicative of the relevance of 2-Chloro-4-(4-formylphenoxy)benzonitrile in toxicology and medical diagnostics (Flanagan & Ruprah, 1989).

Safety and Hazards

“2-Chloro-4-(4-formylphenoxy)benzonitrile” is considered hazardous. It may cause an allergic skin reaction and serious eye irritation . It’s important to handle this compound with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-chloro-4-(4-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-14-7-13(6-3-11(14)8-16)18-12-4-1-10(9-17)2-5-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBKVJGPCNWWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-formylphenoxy)benzonitrile

Synthesis routes and methods I

Procedure details

4-Hydroxy benzaldehyde (1 equiv), 2-chloro-4-fluorobenzonitrile (1 equiv) and K2CO3 (2.5 equiv) in anhydrous DMF (0.2 M) were heated at 110° C. under nitrogen during 1 hour (the reaction can be monitored by tlc). After cooling down to room temperature, the reaction mixture was poured into water and extracted with ethyl acetate (3×50 mL). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum (toluene was added to aid DMF evaporation). The crude mixture was purified by flash chromatography using hexanes/ethyl acetate (4:1) as eluent.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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